4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine
Overview
Description
4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine is a chemical compound with the molecular weight of 226.98 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine involves several key steps. These include the electrophilic introduction of the halogen in the 5-position of 2- or 4-pyrimidinones, the bromodeoxygenation of pyrimidinones or thiopyrimidinones using phosphorus tribromide, and the partial debromination of dibromo-4-(trifluoromethyl)pyrimidines .Molecular Structure Analysis
The molecular structure of 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine is represented by the InChI code: 1S/C5H2BrF3N2/c6-4-1-3(5(7,8)9)10-2-11-4/h1-2H . The InChI key is AGUIEFSLABIYOT-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine are complex and can vary depending on the substitution patterns in starting pyrimidin-2 (1 H)-ones and the trihalomethyl moiety (trifluoro- and trichloromethyl) in pyrimidines .Physical And Chemical Properties Analysis
4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine is a liquid at room temperature . It has a molecular weight of 226.98 . The unique physicochemical properties of the fluorine atom contribute to its biological activities .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
One area of application is the synthesis of novel imidazo[1,2-a]pyrimidine compounds through cyclization and subsequent reactions, indicating the versatility of pyrimidine derivatives in synthesizing heterocyclic compounds with potential biological activity (J. Liu, 2013). Similarly, the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines have been explored, demonstrating the compound's utility in producing carboxylic acids with high yields (M. Schlosser, O. Lefebvre, L. Ondi, 2006).
Pharmacological Applications
Pyrimidine derivatives have shown significant pharmacological applications. For example, novel pyrazolo[3,4-d]pyrimidines have been evaluated for activity against the Bcr-Abl T315I mutant, highlighting the therapeutic potential of these compounds in cancer treatment (M. Radi et al., 2013). Additionally, pyrimidine-incorporated Schiff bases of isoniazid were synthesized and evaluated for antimicrobial and antituberculosis activity, indicating their importance in developing new antimicrobial agents (Hetal I. Soni, N. Patel, 2017).
Materials Science and Nonlinear Optics
Pyrimidine derivatives have been explored for their structural parameters and potential applications in nonlinear optics (NLO). A study on thiopyrimidine derivatives provided insights into their electronic properties and NLO exploration, suggesting their suitability for optoelectronic applications (A. Hussain et al., 2020).
Antifungal and Anticancer Activities
Research on pyrimidine derivatives containing an amide moiety revealed significant antifungal activity against various pathogens, with some compounds exhibiting higher efficacy than standard treatments. This suggests their potential as novel antifungal agents (Wenneng Wu et al., 2021). Moreover, novel bis(trifluoromethyl)phenyl-triazole-pyridine hybrid analogues synthesized through the click chemistry approach showed potential as anticancer and anti-5-lipoxygenase agents, further highlighting the therapeutic applications of pyrimidine derivatives (A. Jha, T. Atchuta Ramarao, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-6-[3-(trifluoromethyl)phenyl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3N2/c12-10-5-9(16-6-17-10)7-2-1-3-8(4-7)11(13,14)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNGTWFOGPSPDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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